Cas no 2250216-96-5 (DBCO-PEG2-amine)
DBCO-PEG2-amine Chemical and Physical Properties
Names and Identifiers
-
- DBCO-PEG2-amine
- DBCO-PEG2-amine TFA salt
- CS-0114504
- DA-72587
- N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide
- HY-140283
- N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-{2-azatricyclo[10.4.0.0,hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-4-oxobutanamide
- AKOS040743193
- BP-24152
- DBCO-C4-PEG2-amine
- N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-4-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-4-oxobutanamide
- BP-29733
- R01-0406
- 2250216-96-5
-
- Inchi: 1S/C25H29N3O4/c26-13-15-31-17-18-32-16-14-27-24(29)11-12-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29)
- InChI Key: ILEXOUGGKQHBOX-UHFFFAOYSA-N
- SMILES: O=C(CCC(NCCOCCOCCN)=O)N1C2C=CC=CC=2C#CC2C=CC=CC=2C1
Computed Properties
- Exact Mass: 435.21580641g/mol
- Monoisotopic Mass: 435.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 93.9
DBCO-PEG2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM340149-100mg |
DBCO-PEG2-amine |
2250216-96-5 | 95%+ | 100mg |
$603 | 2024-07-28 | |
| Chemenu | CM340149-250mg |
DBCO-PEG2-amine |
2250216-96-5 | 95%+ | 250mg |
$948 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1185144-100mg |
DBCO-PEG2-amine |
2250216-96-5 | 97% | 100mg |
¥2035 | 2023-04-14 | |
| A2B Chem LLC | AZ98083-50mg |
DBCO-PEG2-amine |
2250216-96-5 | ≥95% | 50mg |
$457.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98083-100mg |
DBCO-PEG2-amine |
2250216-96-5 | ≥95% | 100mg |
$704.00 | 2024-04-20 | |
| A2B Chem LLC | AZ98083-250mg |
DBCO-PEG2-amine |
2250216-96-5 | ≥95% | 250mg |
$1093.00 | 2024-04-20 |
DBCO-PEG2-amine Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on DBCO-PEG2-amine
Introduction to DBCO-PEG2-amine (CAS No. 2250216-96-5)
DBCO-PEG2-amine (CAS No. 2250216-96-5) is a versatile and highly functional compound that has gained significant attention in the fields of chemical biology, pharmaceuticals, and materials science. This compound is a member of the azide-alkyne cycloaddition (CuAAC) click chemistry family, which is widely used for the formation of covalent bonds between biomolecules and various functional groups. The unique properties of DBCO-PEG2-amine make it an essential tool in the development of targeted drug delivery systems, bioconjugation, and surface functionalization.
The structure of DBCO-PEG2-amine consists of a dibenzocyclooctyne (DBCO) moiety linked to an amine group via a PEG2 spacer. The DBCO group is known for its high reactivity with azides under mild conditions, making it an ideal candidate for bioorthogonal reactions. The PEG2 spacer provides flexibility and solubility, enhancing the compound's biocompatibility and reducing non-specific interactions. The terminal amine group allows for further functionalization, enabling the attachment of various biomolecules such as peptides, proteins, and nucleic acids.
In recent years, DBCO-PEG2-amine has been extensively studied for its applications in targeted drug delivery. One notable application is in the development of antibody-drug conjugates (ADCs), where the DBCO group can be conjugated to an antibody, and the amine group can be used to attach a therapeutic payload. This approach has shown promising results in preclinical studies, demonstrating improved targeting specificity and reduced toxicity compared to traditional chemotherapy.
Another area where DBCO-PEG2-amine has shown significant potential is in the field of imaging agents. By conjugating DBCO-functionalized nanoparticles with imaging moieties such as fluorophores or radioisotopes, researchers have been able to develop highly sensitive and specific imaging probes. These probes can be used to visualize specific biological processes or disease markers in vivo, providing valuable insights into disease progression and treatment efficacy.
The biocompatibility and stability of DBCO-PEG2-amine also make it suitable for surface functionalization applications. For example, it can be used to modify the surfaces of medical devices or biomaterials to enhance their performance and reduce adverse biological responses. The ability to precisely control the density and distribution of functional groups on surfaces using click chemistry has opened up new possibilities in tissue engineering and regenerative medicine.
In addition to its applications in drug delivery and imaging, DBCO-PEG2-amine has been explored for its use in diagnostics. By conjugating DBCO-functionalized probes with specific biomarkers, researchers have developed highly sensitive assays for detecting diseases at early stages. These assays can be used in point-of-care settings, providing rapid and accurate diagnostic information.
The versatility of DBCO-PEG2-amine extends beyond these applications. It has also been used in the development of novel materials with tailored properties. For instance, by incorporating DBCO-functionalized monomers into polymer networks, researchers have created materials with enhanced mechanical strength and tunable degradation rates. These materials have potential applications in drug delivery systems, tissue engineering scaffolds, and other biomedical devices.
The latest research on DBCO-PEG2-amine continues to push the boundaries of what is possible with this compound. Recent studies have focused on optimizing reaction conditions to improve yields and reduce side reactions. Additionally, efforts are being made to develop new methods for synthesizing DBCO-functionalized compounds with greater efficiency and purity.
In conclusion, DBCO-PEG2-amine (CAS No. 2250216-96-5) is a powerful tool in the arsenal of chemical biology and pharmaceutical research. Its unique properties make it an ideal candidate for a wide range of applications, from targeted drug delivery and imaging to diagnostics and materials science. As research in this field continues to advance, the potential uses of DBCO-PEG2-amine are likely to expand even further, driving innovation and improving patient outcomes.
2250216-96-5 (DBCO-PEG2-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)